molecular formula C13H6Cl3F3O B14569026 1,3-Dichloro-2-(2-chlorophenoxy)-5-(trifluoromethyl)benzene CAS No. 61721-53-7

1,3-Dichloro-2-(2-chlorophenoxy)-5-(trifluoromethyl)benzene

Cat. No.: B14569026
CAS No.: 61721-53-7
M. Wt: 341.5 g/mol
InChI Key: RLZYJZZAALJJLK-UHFFFAOYSA-N
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Description

1,3-Dichloro-2-(2-chlorophenoxy)-5-(trifluoromethyl)benzene is an organic compound with a complex structure, characterized by the presence of multiple halogen atoms and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dichloro-2-(2-chlorophenoxy)-5-(trifluoromethyl)benzene typically involves multi-step organic reactions. One common method includes the chlorination of a suitable benzene derivative followed by the introduction of the chlorophenoxy and trifluoromethyl groups under controlled conditions. Specific reagents and catalysts are used to ensure the desired substitution patterns and to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination and substitution reactions. The process is optimized for efficiency, cost-effectiveness, and safety, often employing continuous flow reactors and automated systems to handle the hazardous reagents and conditions involved.

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-2-(2-chlorophenoxy)-5-(trifluoromethyl)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the halogen atoms or other functional groups.

    Substitution: Halogen atoms can be substituted with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or other strong bases.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce dehalogenated compounds.

Scientific Research Applications

1,3-Dichloro-2-(2-chlorophenoxy)-5-(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1,3-Dichloro-2-(2-chlorophenoxy)-5-(trifluoromethyl)benzene exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways and targets depend on the context of its application, such as its use in medicine or biology.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dichloro-2-(2-chlorophenoxy)benzene
  • 1,3-Dichloro-5-(trifluoromethyl)benzene
  • 2-(2-Chlorophenoxy)-5-(trifluoromethyl)benzene

Uniqueness

1,3-Dichloro-2-(2-chlorophenoxy)-5-(trifluoromethyl)benzene is unique due to the combination of its halogen atoms and trifluoromethyl group, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

61721-53-7

Molecular Formula

C13H6Cl3F3O

Molecular Weight

341.5 g/mol

IUPAC Name

1,3-dichloro-2-(2-chlorophenoxy)-5-(trifluoromethyl)benzene

InChI

InChI=1S/C13H6Cl3F3O/c14-8-3-1-2-4-11(8)20-12-9(15)5-7(6-10(12)16)13(17,18)19/h1-6H

InChI Key

RLZYJZZAALJJLK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OC2=C(C=C(C=C2Cl)C(F)(F)F)Cl)Cl

Origin of Product

United States

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